molecular formula C6H14ClNO4S B13465847 Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride

Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride

Cat. No.: B13465847
M. Wt: 231.70 g/mol
InChI Key: PKVIQQLIONAABQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H13NO4S·HCl. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate, methanesulfonyl chloride, and ammonia.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The methanesulfonyl group can act as an electrophilic center, participating in various chemical reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-methyl-2-methylpropanoate hydrochloride
  • Methyl 2-amino-3-methanesulfonyl-2-ethylpropanoate hydrochloride
  • Methyl 2-amino-3-methanesulfonyl-2-propylpropanoate hydrochloride

Uniqueness

Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H14ClNO4S

Molecular Weight

231.70 g/mol

IUPAC Name

methyl 2-amino-2-methyl-3-methylsulfonylpropanoate;hydrochloride

InChI

InChI=1S/C6H13NO4S.ClH/c1-6(7,5(8)11-2)4-12(3,9)10;/h4,7H2,1-3H3;1H

InChI Key

PKVIQQLIONAABQ-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C)(C(=O)OC)N.Cl

Origin of Product

United States

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